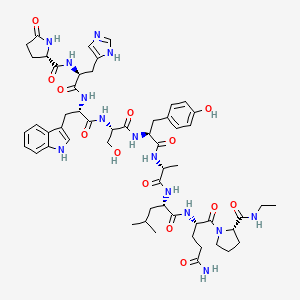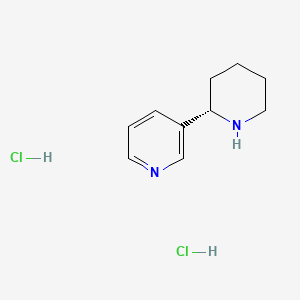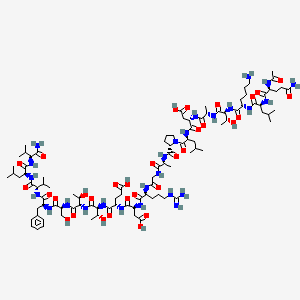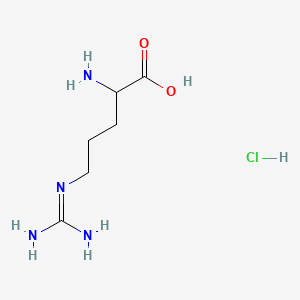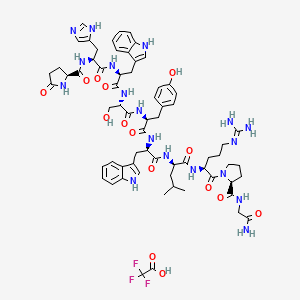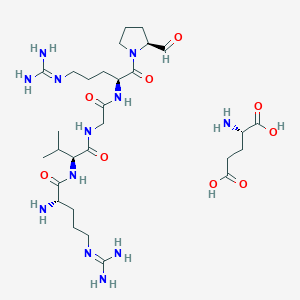![molecular formula C23H24O12 B3028844 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 35399-32-7](/img/structure/B3028844.png)
5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can yield various isomers and related compounds. In the case of 5-substituted-3-[(2'S,3'S)-3'-hydroxy-2'-hydroxymethyltetrahydrofuran-3'-yl]-1,2,4-oxadiazoles, the synthesis process begins with cyanohydrin benzoates and cyanohydrin acetates. These are treated with hydroxylamine in methanol, which leads to intramolecular transacylation and subsequent cyclization to form the corresponding amidoximes. Further hydrolysis and reduction of the dimethoxymethyl groups yield the desired compounds . This method demonstrates the complexity and precision required in organic synthesis to achieve the target molecule with the correct stereochemistry.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential reactivity of a compound. Two-dimensional nuclear magnetic resonance (2D NMR) techniques are often employed to elucidate the structure of organic molecules. For instance, the structural determination of anhydro-5-aryl-1,4-dimethyl-3-hydroxy-1,2,4-triazolium hydroxides was achieved using 2D NMR, which confirmed the products formed during the methylation of 2,4-dihydro-3H-1,2,4-triazol-3-ones . Such analytical techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the synthesis of 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a one-pot process is utilized involving barbituric acid derivatives, 1,3-cyclohexandione, and 2-nitrobenzaldehyde in water media with diethyl amine as a base. The reaction proceeds efficiently and smoothly, demonstrating the compound's reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted and analyzed using computational methods such as density functional theory (DFT). For example, the ground state molecular geometry of a synthesized compound can be calculated using DFT with a 6-311G(d,p) basis set. The electronic absorption spectra and characteristics can be compared with experimental data to validate the computational model. Additionally, analyses of frontier molecular orbitals (HOMO-LUMO) and nonlinear optical (NLO) properties provide insights into the electronic structure and potential applications of the compound .
Scientific Research Applications
Computational and Spectroscopic Studies
- NBO, HOMO–LUMO, Conformational and Vibrational Spectroscopic Study : A study by Aydın and Özpozan (2020) investigated quercetin 3-D-galactoside (Q3G), a compound closely related to 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. They used DFT/B3LYP and DFT/LSDA methods to optimize the conformers of Q3G in gas and ethanol phases. This study provides insights into the electronic properties and intramolecular interactions of such compounds (Aydın & Özpozan, 2020).
Potential in Diabetes Management
- Role in Blood Glucose Regulation : Muthusamy and Krishnasamy (2016) identified a compound structurally similar to 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one as a potential target for diabetes management. They used a reverse pharmacophore mapping approach and molecular docking to predict its binding pose in the active site region of key proteins involved in diabetes (Muthusamy & Krishnasamy, 2016).
Anti-Inflammatory and Anti-Allergic Effects
- Impact on Immune-Related Skin Diseases : A study by Min et al. (2021) on saponarin, a flavone with a similar structure, revealed its anti-inflammatory, anti-allergic, and skin-protective effects. This compound significantly inhibited cytokine expression and induced the expression of factors functioning as skin barriers, indicating its potential use in preventing immune-related skin diseases (Min, Park, Yu, & Park, 2021).
Antioxidant Properties
- Phytochemicals in Sorbus lanata : Research by Uddin et al. (2013) isolated various compounds from Sorbus lanata, some of which share structural similarities with 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. These compounds exhibited significant antioxidant activities, suggesting the potential antioxidative properties of related compounds (Uddin, Latif, Arfan, Ali, Hussain, Simpson, Cox, & Choudhary, 2013).
Safety And Hazards
Future Directions
The future directions for research on this compound are not specified in the search results. Given its structural similarity to flavonoids, it might be of interest in fields such as medicinal chemistry or natural product research . Further studies could explore its potential biological activities and mechanisms of action .
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYQAOUWMJQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23588599 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



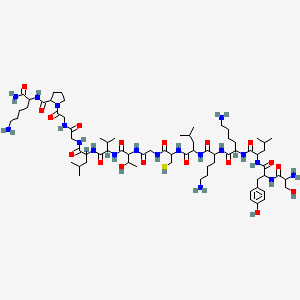

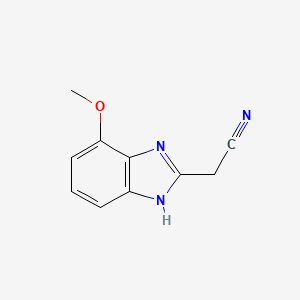
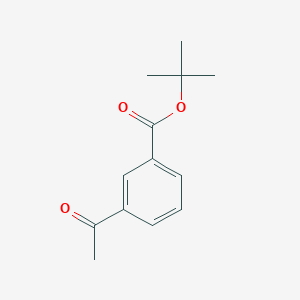
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)

